

Literature review of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

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Compound of Interest

Compound Name: 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

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An In-Depth Technical Guide to **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**: Synthesis, Characterization, and Applications

Introduction: The Biphenyl Carboxylic Acid Scaffold

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic compound that has emerged as a crucial structural motif and versatile intermediate in both medicinal chemistry and materials science.[1][2] Its rigid biphenyl core provides a defined three-dimensional framework, while the carboxylic acid and methyl groups offer sites for chemical modification and influence molecular interactions.[3] The biphenyl scaffold itself is a privileged structure in drug discovery, forming the backbone of numerous pharmacologically active agents, including anti-inflammatory, antihypertensive, and anticancer drugs.[1][2] The carboxylic acid functional group is also of paramount importance, often acting as a key binding element (pharmacophore) or serving as a synthetic handle for creating esters, amides, and other derivatives.[4][5] This guide provides a detailed examination of the synthesis, properties, and applications of this compound for researchers and drug development professionals.

Physicochemical Properties

A summary of the key computed and experimental properties for **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** is presented below.[6][7][8]

Property	Value	Reference
IUPAC Name	4-(4-methylphenyl)benzoic acid	[6]
CAS Number	720-73-0	[6]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[6][9]
Molecular Weight	212.24 g/mol	[6][9]
Appearance	White to off-white solid/powder	[7][10]
Melting Point	251-261 °C	[7][10][11]
pKa (Predicted)	4.23 ± 0.10	[7]
XLogP3	3.9	[6]
Topological Polar Surface Area	37.3 Å ²	[6]

Core Synthesis: The Suzuki-Miyaura Cross-Coupling

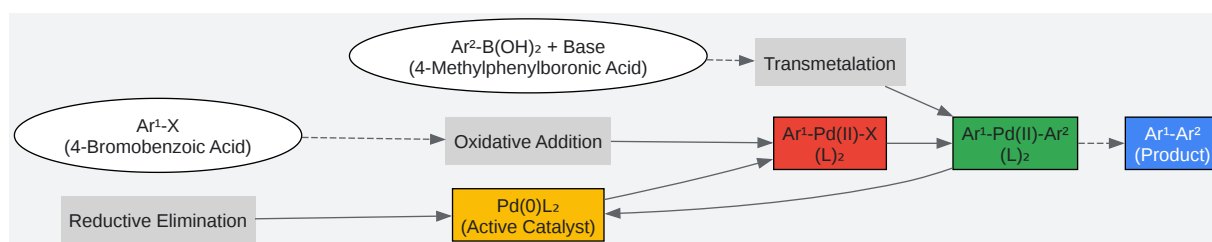
The most prevalent and efficient method for constructing the biphenyl core of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. Its widespread adoption in both academic and industrial settings is due to its high yields, excellent functional group tolerance, the commercial availability of starting materials, and the relatively mild reaction conditions required.[12][13]

The primary synthetic route involves coupling 4-bromobenzoic acid with 4-methylphenylboronic acid. The choice of these starting materials is strategic: 4-bromobenzoic acid provides the carboxylic acid moiety, while 4-methylphenylboronic acid introduces the tolyl group.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process that underscores the importance of each component. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.

- **Oxidative Addition:** The cycle begins with the active Palladium(0) catalyst complex oxidatively inserting into the carbon-bromine bond of 4-bromobenzoic acid, forming a Pd(II) complex.
- **Transmetalation:** A base (e.g., sodium or potassium carbonate) activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers the 4-methylphenyl group to the Pd(II) complex, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex—the carboxyphenyl and the methylphenyl—couple and are eliminated from the metal center. This step forms the final biphenyl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol represents a self-validating system. Successful synthesis relies on the careful exclusion of oxygen and the precise stoichiometry of reagents. The progress can be monitored via Thin Layer Chromatography (TLC), and the final product's identity is confirmed through rigorous characterization.

Materials:

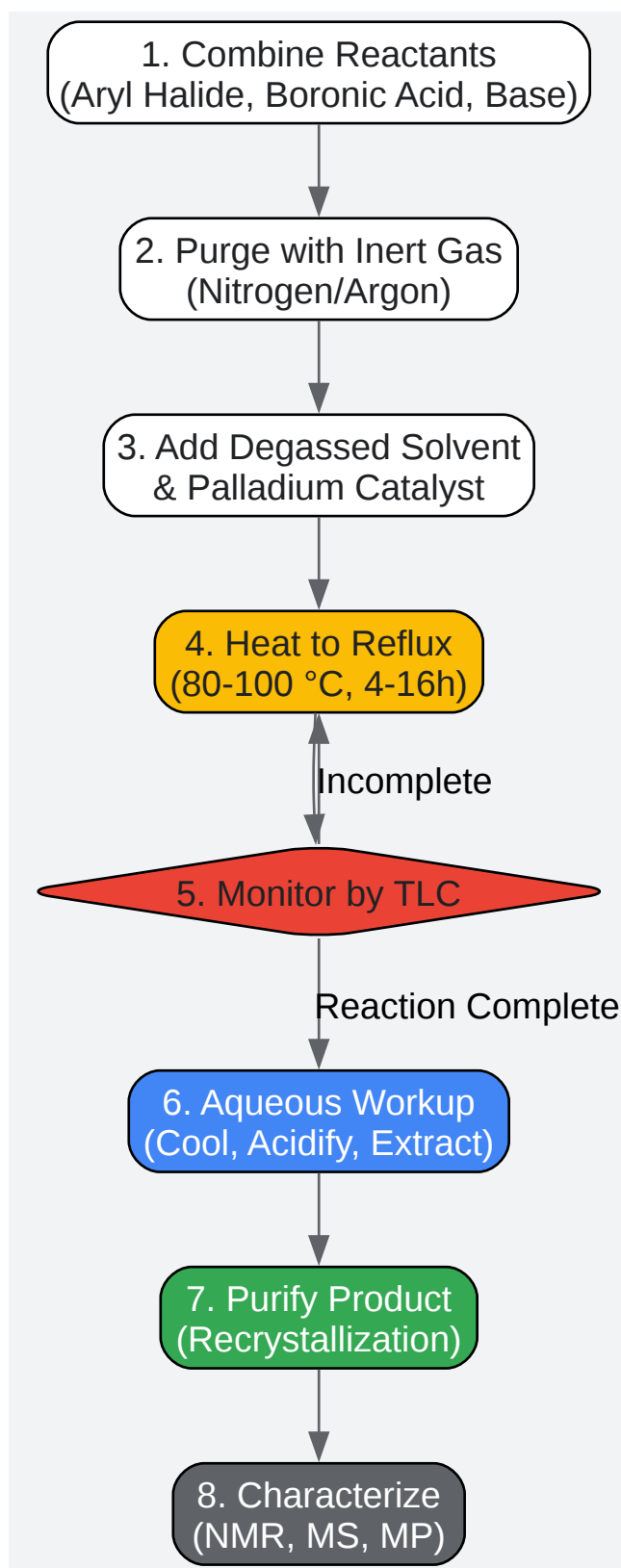
- 4-Bromobenzoic acid (1.0 equiv)

- 4-Methylphenylboronic acid (1.1-1.2 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd/C, 0.01-0.05 equiv)[1][12][14]
- Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)[1][13]
- Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture (e.g., 4:1 v/v)[1]
- Inert Gas: Nitrogen or Argon

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzoic acid, 4-methylphenylboronic acid, and the base.
- Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Solvent and Catalyst Addition: Add the solvent mixture via cannula, followed by the palladium catalyst. The use of a pre-mixed solvent that has been degassed (e.g., by bubbling inert gas through it) is crucial for reproducibility.
- Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction is generally complete within 4-16 hours.[1]
- Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the 4-bromobenzoic acid starting material.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Dilute with water and transfer to a separatory funnel.
 - Acidify the aqueous layer with dilute HCl (e.g., 2M) until the pH is ~2-3. The product, being a carboxylic acid, will precipitate out of the solution.

- Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.



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Caption: A generalized workflow for the synthesis and purification of the target compound.

Structural Characterization

Authenticating the synthesized compound is critical. A combination of spectroscopic methods and physical measurements provides a definitive structural confirmation.

Analysis Method	Expected Results
^1H NMR	Signals corresponding to aromatic protons in the biphenyl system and a characteristic singlet for the methyl (CH_3) group protons. The carboxylic acid proton (COOH) will appear as a broad singlet, typically downfield. [15] [16]
^{13}C NMR	Resonances for the 14 distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >165 ppm), aromatic carbons, and the methyl carbon (~ 21 ppm). [15]
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ or $[\text{M}-\text{H}]^-$ corresponding to the exact mass of the compound (Monoisotopic Mass: 212.0837 Da). [6]
Melting Point	A sharp melting point within the literature range ($251\text{-}261^\circ\text{C}$) indicates high purity. [11]

Applications in Research and Development

The utility of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** stems from its role as a versatile building block.

Drug Discovery and Medicinal Chemistry

The biphenyl carboxylic acid framework is a cornerstone in modern drug design.[\[1\]](#)

- Scaffold for Active Agents:** The rigid biphenyl unit serves as a scaffold to orient other functional groups in a precise spatial arrangement, enabling optimal interaction with biological targets like enzymes or receptors.[\[2\]](#) Derivatives have been synthesized and investigated for their potential as anticancer agents.[\[1\]](#)

- **URAT1 Inhibitors:** Biphenyl carboxylic acids are a validated chemical class for inhibiting the urate transporter 1 (URAT1), a key target for treating hyperuricemia and gout.[17] The carboxylic acid group is often essential for binding to the transporter.
- **Bioisosteric Replacement:** The carboxylic acid group itself can be a liability in drug candidates due to metabolic instability or poor membrane permeability.[4] This compound serves as an ideal starting point for creating bioisosteres—replacing the carboxylic acid with other acidic groups (like tetrazoles) to fine-tune pharmacokinetic properties while retaining biological activity.[18] The methyl group can also modulate properties like lipophilicity and metabolic stability.[3]

Materials Science

The defined, rod-like structure of biphenyl derivatives makes them excellent candidates for advanced materials.

- **Liquid Crystals:** The biphenyl core is a common mesogen, a fundamental component of liquid crystalline materials.[19] By converting the carboxylic acid to an ester with a long alkyl chain, it's possible to synthesize molecules that exhibit liquid crystal phases.[20] These materials are critical for display technologies (LCDs) and sensors.
- **High-Performance Polymers:** The dicarboxylic acid analogue, biphenyl-4,4'-dicarboxylic acid, is used to create high-performance polymers like polyesters and polyamides with exceptional thermal stability.[21] **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** serves as a monofunctional analogue for polymer studies or as a chain terminator to control molecular weight.
- **Mechanoluminescent Materials:** Certain derivatives of 4-biphenyl carboxylic acid have been shown to exhibit mechanoluminescence, where they emit light in response to mechanical stress, a property of interest for damage sensing and novel lighting applications.[22]

Conclusion

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is more than a simple chemical; it is a foundational platform for innovation. Its straightforward and robust synthesis via the Suzuki-Miyaura coupling makes it readily accessible. For drug discovery professionals, it offers a proven scaffold for developing new therapeutics, providing a balance of structural rigidity and

opportunities for functional modification. For materials scientists, its inherent structural properties make it a valuable precursor for creating liquid crystals and advanced polymers. A thorough understanding of its synthesis, characterization, and chemical nature is essential for leveraging its full potential in a research and development setting.

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